N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide
Description
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dimethylbenzenesulfonyl group linked to a 3-hydroxy-4,4-dimethylpentylamine moiety. For instance, sulfonamides are typically synthesized via reactions between sulfonyl chlorides and amines under basic conditions .
Properties
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3S/c1-11-6-7-13(10-12(11)2)20(18,19)16-9-8-14(17)15(3,4)5/h6-7,10,14,16-17H,8-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKJQLRDHCQDEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCCC(C(C)(C)C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-hydroxy-4,4-dimethylpentylamine. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Industrial Production Methods
On an industrial scale, the production of N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzenesulfonamide moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of N-(3-oxo-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide.
Reduction: Formation of N-(3-hydroxy-4,4-dimethylpentyl)benzenesulfonamide.
Substitution: Formation of nitro or halogenated derivatives of the benzenesulfonamide moiety.
Scientific Research Applications
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the hydroxy-dimethylpentyl side chain may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Structural Comparisons
The following table summarizes key structural features and physicochemical properties of N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide and analogous sulfonamides:
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The hydroxyl group in the target compound facilitates intermolecular hydrogen bonding, similar to N-(4-hydroxyphenyl)benzenesulfonamide (), which forms N–H⋯O and O–H⋯O networks in its crystal lattice .
- Crystal Packing: Bis-sulfonamides () exhibit complex packing modes due to multiple sulfonyl groups, whereas monosubstituted derivatives (e.g., ) adopt simpler arrangements .
- LogP and Solubility : The target compound’s LogP (estimated ~3.6 based on ) suggests moderate lipophilicity, comparable to N-[2,5-diethoxy-4-morpholin-4-ylphenyl]-3,4-dimethylbenzenesulfonamide (LogP = 3.6) .
Key Research Findings and Trends
Substituent Effects: Hydrophobic Groups: Branched alkyl chains (e.g., 4,4-dimethylpentyl) enhance metabolic stability but may reduce aqueous solubility . Electron-Donating/Withdrawing Groups: Methoxy () and amino groups improve solubility, while fluorine () increases resistance to oxidative metabolism .
Synthetic Challenges :
- Unexpected formation of bis-sulfonamides () highlights the reactivity of sulfonyl chlorides with secondary amines, necessitating precise reaction control .
Biological Performance: Compounds with balanced lipophilicity (LogP ~3–4) and hydrogen-bonding capacity (e.g., hydroxyl or amino groups) show optimal pharmacokinetic profiles .
Biological Activity
N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological significance, particularly in the field of pharmaceuticals. The unique structure includes:
- Sulfonamide functional group : Contributes to antibacterial properties.
- Hydroxy and dimethyl substituents : These modifications may enhance the compound's pharmacokinetic profile and biological efficacy.
Anticonvulsant Properties
Preliminary studies indicate that N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide may exhibit anticonvulsant activity. Research has shown that similar compounds can reduce seizure activity in animal models of epilepsy, suggesting potential therapeutic applications in neurological disorders.
Antibacterial Activity
Sulfonamides are traditionally recognized for their antibacterial properties due to their ability to inhibit bacterial folic acid synthesis. The presence of the sulfonamide group in this compound suggests it may also possess similar antibacterial effects. Studies have indicated that modifications in the side chain can influence the antibacterial potency of sulfonamides.
Antiviral Potential
There is emerging evidence that compounds with similar structures may exhibit antiviral activity, particularly against herpes simplex virus types 1 and 2. This suggests a broader therapeutic potential for N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide beyond antibacterial applications.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes involved in folate metabolism in bacteria, while the unique side chains may modulate interactions with other biological targets. Research into its binding affinity and selectivity is crucial for understanding these mechanisms.
Comparative Analysis
To contextualize the biological activity of N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide, a comparison with other sulfonamides is presented below:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Antibacterial | First synthetic antibiotic |
| Trimethoprim | Additional methyl groups | Antibacterial | Inhibits dihydrofolate reductase |
| N-(3-hydroxy-4,4-dimethylpentyl)-3,4-dimethylbenzenesulfonamide | Complex alkyl side chain and methoxy substitution | Anticonvulsant, antibacterial | Enhanced potency due to structural modifications |
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Anticonvulsant Study : A study published in Pharmacology Biochemistry and Behavior demonstrated that similar sulfonamides significantly reduced seizure frequency in rodent models.
- Antibacterial Efficacy : Research highlighted in Journal of Medicinal Chemistry showed that structural modifications in sulfonamides could enhance their effectiveness against resistant bacterial strains.
- Antiviral Research : Investigations into antiviral properties indicated that certain sulfonamides could inhibit viral replication in vitro, particularly against herpes viruses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
